molecular formula C7H8FN3O3 B13118573 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile

Cat. No.: B13118573
M. Wt: 201.16 g/mol
InChI Key: IFHZJMXHALLKJR-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrile groups in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidine precursor followed by the introduction of the ethoxy and nitrile groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-fluoropyrimidin-4(1H)-one:

    5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with similar properties and applications.

Uniqueness

4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which impart distinct chemical properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H8FN3O3

Molecular Weight

201.16 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carbonitrile

InChI

InChI=1S/C7H8FN3O3/c1-2-14-5-7(8,3-9)4(12)10-6(13)11-5/h5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

IFHZJMXHALLKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(=O)NC(=O)N1)(C#N)F

Origin of Product

United States

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